N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
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Description
“N-(1-Isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C20H26N4O . It belongs to the class of pyrazolo[3,4-b]quinolines, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinolines has been extensively studied . Various synthetic methods have been implemented to synthesize these compounds under different conditions . The synthesis of these compounds is often systematized according to the method used to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Future Directions
The future directions in the research of “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” and related compounds could involve the development of new synthetic methods, exploration of their bioactive properties, and their application in the treatment of diseases such as cancer .
Mechanism of Action
Target of Action
The primary target of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle This interaction results in the inhibition of cell proliferation, particularly in cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potentially induced apoptosis in cancer cells.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting the cell cycle, the compound can reduce tumor growth. Some compounds with similar structures have shown cytotoxic activities against various cancer cell lines .
Properties
IUPAC Name |
3,4-dimethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-18(11-16-7-6-15(3)10-19(16)25-23)22(27-28)26-24(29)17-8-9-20(30-4)21(12-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAZWNSHQJZWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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